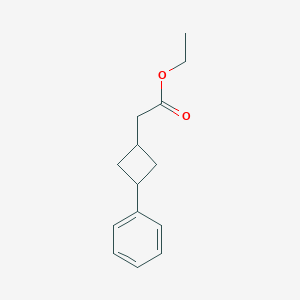

Ethyl 2-(3-phenylcyclobutyl)acetate

Description

Ethyl 2-(3-phenylcyclobutyl)acetate is an organic ester characterized by a cyclobutane ring substituted with a phenyl group at the 3-position and an acetoxyethyl moiety. The compound’s unique geometry (strained cyclobutane ring) may influence its reactivity, solubility, and biological activity compared to linear or less-strained analogs .

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 2-(3-phenylcyclobutyl)acetate |

InChI |

InChI=1S/C14H18O2/c1-2-16-14(15)10-11-8-13(9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |

InChI Key |

MPQUFWNDZZCNNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-phenylcyclobutyl)acetate typically involves the esterification of 2-(3-phenylcyclobutyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenylcyclobutyl)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(3-phenylcyclobutyl)acetic acid and ethanol.

Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products

Hydrolysis: 2-(3-phenylcyclobutyl)acetic acid and ethanol.

Reduction: 2-(3-phenylcyclobutyl)ethanol.

Substitution: 2-(3-phenylcyclobutyl)acetamide.

Scientific Research Applications

Ethyl 2-(3-phenylcyclobutyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-phenylcyclobutyl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The phenyl group in its structure may also contribute to its binding affinity and specificity towards certain molecular pathways .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Trends

- Synthetic Challenges : Cyclobutane-containing esters may require specialized catalysts or photochemical methods to manage ring strain, unlike linear analogs synthesized via conventional esterification .

- Biological Activity : Heterocyclic analogs (e.g., imidazopyridines) show promise in drug discovery due to enhanced target engagement, whereas cyclobutane systems may offer improved bioavailability via rigid geometry .

- Toxicity Considerations : While ethyl acetate derivatives like Ethyl 2-phenylacetoacetate are precursors to regulated substances, the cyclobutane analog’s toxicity profile remains unexplored but could differ due to structural rigidity .

Biological Activity

Ethyl 2-(3-phenylcyclobutyl)acetate is a notable compound studied for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derived from 2-(3-phenylcyclobutyl)acetic acid and ethanol. Its unique structure, which includes a cyclobutyl ring and a phenyl group, contributes to its distinctive chemical and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains. For instance, in a study analyzing the antimicrobial effects of different ethyl acetate extracts, this compound showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. A study demonstrated that treatment with this compound significantly reduced levels of interleukin-6 (IL-6) in vitro .

The mechanism of action for this compound involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The presence of the phenyl group enhances its binding affinity to these targets .

Study on Antifungal Activity

A recent study focused on the antifungal activity of ethyl acetate extracts from various plant sources, including those containing this compound. The results indicated that this compound effectively inhibited fungal growth, particularly against Aspergillus flavus, with a significant reduction in aflatoxin production .

Table 2: Antifungal Activity Against Aspergillus flavus

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 5 | 15 |

| 10 | 25 |

| 20 | 35 |

Anti-cancer Potential

Further investigations into the anticancer properties of this compound revealed its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 102 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.